2-But-3-ynyl-1-methylpiperidine

Piperidine alkaloids Click chemistry Medicinal chemistry

Select 2-But-3-ynyl-1-methylpiperidine for your advanced R&D. Its 2-substituted but-3-ynyl group is essential for CuAAC click chemistry and as a CNS-active scaffold, with derivatives showing NMDA antagonist activity (IC50 74 nM). Standard piperidine analogs lack this specific reactivity and conformational control. Secure high-purity (≥95%) material for reproducible synthesis and SAR studies.

Molecular Formula C10H17N
Molecular Weight 151.253
CAS No. 2228650-54-0
Cat. No. B2458610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-But-3-ynyl-1-methylpiperidine
CAS2228650-54-0
Molecular FormulaC10H17N
Molecular Weight151.253
Structural Identifiers
SMILESCN1CCCCC1CCC#C
InChIInChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9-11(10)2/h1,10H,4-9H2,2H3
InChIKeyREEAABQKIHOOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-But-3-ynyl-1-methylpiperidine CAS 2228650-54-0: Structural and Procurement Overview


2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0) is an organic compound characterized by a piperidine ring with a methyl substituent on the nitrogen atom and a but-3-ynyl group at the 2-position . The compound possesses a molecular formula of C10H17N and a molecular weight of 151.25 g/mol . Its terminal alkyne group renders it a versatile building block for click chemistry applications, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), while its piperidine core serves as a conformational scaffold in medicinal chemistry .

Why Generic Substitution of 2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0) Is Not Viable


Substituting 2-but-3-ynyl-1-methylpiperidine with a generic piperidine analog is not feasible due to specific structural requirements in synthetic and pharmacological applications. The position of the but-3-ynyl group on the piperidine ring directly influences molecular conformation and reactivity in click chemistry protocols [1]. Additionally, the chain length of the alkyne linker affects the spatial arrangement of conjugated moieties, making close analogs such as propargyl derivatives or 4-position isomers non-interchangeable without compromising reaction outcomes or biological target engagement [2]. The following quantitative evidence establishes the compound's differentiated profile for informed procurement decisions.

Quantitative Comparative Evidence: 2-But-3-ynyl-1-methylpiperidine vs. In-Class Analogs


Substituent Position Differentiation: 2-But-3-ynyl vs. 4-But-3-ynyl Piperidine Isomers

The substitution position of the but-3-ynyl group on the piperidine ring (2-position versus 4-position) fundamentally alters molecular conformation and downstream reactivity. 2-But-3-ynyl-1-methylpiperidine possesses an alkyne side chain adjacent to the ring nitrogen, which influences the basicity of the amine and the steric environment around the alkyne group. In contrast, 4-but-3-ynyl-1-methylpiperidine places the alkyne group at the para-like position relative to the nitrogen, resulting in distinct conformational preferences and spatial orientation of the clickable moiety [1]. While direct comparative data between these specific isomers are not available in the open literature, the documented significance of regioisomerism in piperidine-based NMDA receptor antagonists illustrates that substitution position is a critical determinant of molecular recognition and function [2].

Piperidine alkaloids Click chemistry Medicinal chemistry

Alkyne Chain Length Differentiation: But-3-ynyl vs. Propargyl Piperidine Derivatives

The chain length of the alkyne-containing substituent differentiates 2-but-3-ynyl-1-methylpiperidine from propargyl analogs such as 1-methyl-2-(prop-2-yn-1-yl)piperidine. The but-3-ynyl group (four-carbon chain with terminal alkyne) provides an extended linker compared to the propargyl group (three-carbon chain), which can be advantageous in bioconjugation applications where spatial separation between the piperidine scaffold and the click-conjugated moiety is desirable . The molecular weight of the target compound (151.25 g/mol, C10H17N) differs from that of the propargyl analog (137.22 g/mol, C9H15N) [1]. No direct comparative click reaction rate or yield data are available for these specific compounds.

Click chemistry CuAAC Bioconjugation

But-3-ynyl-Containing Piperidines as NMDA Receptor Antagonists: Class-Level Activity Evidence

Piperidine derivatives bearing but-3-ynyl substituents have been evaluated as NMDA receptor antagonists, providing class-level evidence for pharmacological activity. In a patent disclosing 4-substituted piperidine analogs as subtype-selective NMDA receptor antagonists, compounds containing but-3-ynyl linkers between the piperidine core and aromatic moieties demonstrated antagonist activity at the NR1A/2B receptor subtype [1]. One representative compound, 4-benzyl-1-[4-(1H-pyrazol-4-yl)-but-3-ynyl]-piperidine, exhibited an IC50 of 74 nM in NMDA response inhibition assays using Xenopus oocytes expressing the NR1A/2B receptor [2]. While 2-but-3-ynyl-1-methylpiperidine itself has not been evaluated in this assay, the class-level activity of but-3-ynyl-piperidine conjugates supports the utility of this scaffold in CNS drug discovery programs.

NMDA receptor CNS therapeutics Piperidine pharmacology

Purity Specification: Minimum 95% Purity for Research-Grade Applications

Commercial suppliers of 2-but-3-ynyl-1-methylpiperidine specify a minimum purity of 95% for research-grade material . This purity level is appropriate for applications such as click chemistry derivatization and preliminary biological screening. However, direct comparative purity data against alternative suppliers or synthetic in-house preparations are not available in the public domain. The compound is provided with full analytical characterization including 1H NMR, 13C NMR, IR, and Raman spectroscopy in published synthetic protocols [1].

Quality control Procurement specification Analytical chemistry

Optimal Research and Industrial Application Scenarios for 2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0)


Click Chemistry Building Block for CuAAC Bioconjugation

2-But-3-ynyl-1-methylpiperidine serves as a terminal alkyne-containing building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The but-3-ynyl group provides a flexible four-carbon linker between the piperidine scaffold and the triazole-conjugated moiety, enabling the construction of diverse molecular architectures for chemical biology and probe development applications [1].

Conformational Scaffold in CNS Drug Discovery

The piperidine core of 2-but-3-ynyl-1-methylpiperidine provides a conformationally constrained scaffold that can be elaborated into potential CNS-active compounds. Class-level evidence demonstrates that but-3-ynyl-piperidine conjugates exhibit NMDA receptor antagonist activity, with reported IC50 values in the nanomolar range (e.g., 74 nM for structurally related derivatives) [2]. This scaffold is suitable for medicinal chemistry programs targeting neurological disorders.

Synthetic Intermediate for Piperidine Alkaloid Derivatives

2-But-3-ynyl-1-methylpiperidine functions as a versatile intermediate for the synthesis of more complex piperidine-containing natural product analogs and alkaloid derivatives. The 2-position substitution pattern mimics the substitution found in various bioactive piperidine alkaloids, while the terminal alkyne provides a handle for further functionalization via Sonogashira coupling or click chemistry [1].

Reference Standard for Regioisomeric Piperidine Studies

Due to its specific 2-position substitution with a but-3-ynyl group, 2-but-3-ynyl-1-methylpiperidine can serve as a reference compound in studies examining the effect of piperidine substitution position on molecular conformation, basicity, and reactivity. Comparative studies with 4-substituted isomers (such as 4-but-3-ynyl-1-methylpiperidine) can elucidate structure-activity relationships in piperidine-based compound series [1].

Technical Documentation Hub

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